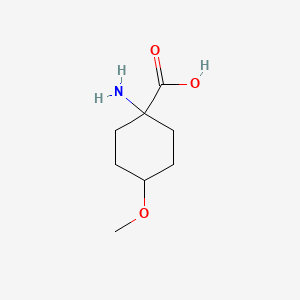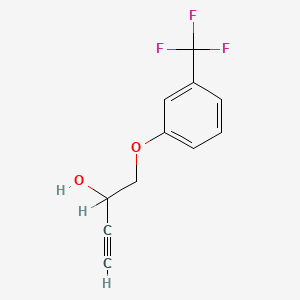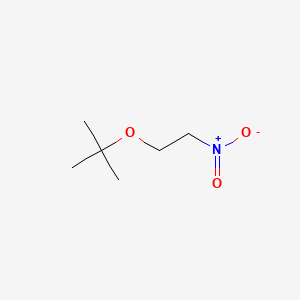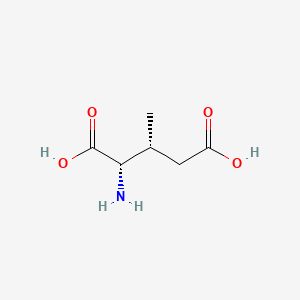
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile
Overview
Description
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile, also known as IMCC, is a chiral compound that belongs to the class of bicyclic nitriles. It has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile is not fully understood. However, it has been proposed that (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile has also been found to interact with several cellular targets, including DPP-4 and the adenosine A2A receptor.
Biochemical and Physiological Effects
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile has been shown to exhibit a broad range of biochemical and physiological effects. It has been reported to possess anti-inflammatory and anti-tumor properties by inhibiting the production of pro-inflammatory cytokines and angiogenesis. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile has also been found to be a potent inhibitor of DPP-4, which is involved in the regulation of glucose homeostasis. Additionally, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile has been shown to have anti-microbial activity against several bacterial strains.
Advantages and Limitations for Lab Experiments
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be resolved into its enantiomers using chiral chromatography. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile also exhibits a broad range of biological activities, making it a versatile compound for drug discovery and development. However, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile requires the use of hazardous chemicals, such as sodium cyanide, which can pose a risk to researchers.
Future Directions
There are several future directions for the study of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile. One potential application is the development of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile-based drugs for the treatment of type 2 diabetes. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile has been found to be a potent inhibitor of DPP-4, which is a target for the treatment of type 2 diabetes. Another potential application is the development of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile-based drugs for the treatment of inflammatory diseases and cancer. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development. Additionally, further studies are needed to elucidate the mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile and its potential interactions with cellular targets.
Scientific Research Applications
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile has been studied extensively for its potential applications in drug discovery and development. It has been reported to exhibit a broad range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile has also been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes.
properties
IUPAC Name |
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10+,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVUYKHSNNYPOX-VWYCJHECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C#N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C#N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459371 | |
| Record name | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439924-29-5 | |
| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439924-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B1609914.png)
![N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B1609915.png)
![1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1609918.png)










![1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-](/img/structure/B1609937.png)